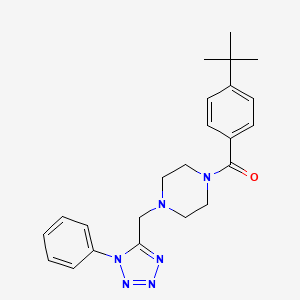

![molecular formula C24H24N4O4 B3006602 N-(4-乙氧基苯基)-5-(2-甲氧基乙基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 923106-85-8](/img/structure/B3006602.png)

N-(4-乙氧基苯基)-5-(2-甲氧基乙基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex organic molecule featuring a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic structure consisting of pyrazole and pyridine rings. This core is further substituted with various functional groups including an ethoxyphenyl group, a methoxyethyl group, and a phenyl group, as well as a carboxamide moiety. The compound's structure suggests potential biological activity, possibly related to cytotoxic effects, as seen in similar compounds studied for their interactions with biological systems .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of substituted acrylamides with hydrazine hydrate, as demonstrated in the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides . These reactions often occur in ethanol and can lead to further reactions yielding pyrazolo[1,5-a]pyrimidine derivatives. The synthesis route for the compound would likely involve similar initial steps, followed by specific reactions to introduce the ethoxyphenyl and methoxyethyl groups, as well as the carboxamide functionality at the appropriate positions on the heterocyclic core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, reveals that the pyrazoline ring can adopt a flat-envelope conformation, with the substituted phenyl ring oriented almost perpendicular to the heterocycle . The presence of adjacent sp(2) nitrogen atoms can impart partial anionic character to nearby oxygen atoms, influencing the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. The molecular structure of the compound would likely exhibit similar conformational features and electronic characteristics.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and the electronic environment created by the heterocyclic core. For instance, the carboxamide moiety is known to participate in intermolecular hydrogen bonding, as seen in other carboxamide-containing compounds . The presence of methoxy and ethoxy groups could also affect the molecule's reactivity, potentially through interactions with biological targets or involvement in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that factors such as crystallinity, solubility, and melting points would be influenced by the molecular structure. For example, the polymorphism observed in 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives indicates that slight variations in substitution can lead to different crystalline forms with distinct physical properties . The compound would likely exhibit its own unique set of physical and chemical properties, which would be important for its potential application in biological systems or as a material in various industries.

科学研究应用

X 射线粉末衍射数据

该化合物是阿哌沙班等抗凝剂合成中的组成部分。报告了相关化合物的 X 射线粉末衍射数据,表明其在结构分析和合成过程中的重要性 (Wang 等人,2017)。

杂环化合物合成

它作为合成各种杂环化合物的先驱。合成了含有吡喃并吡啶部分的新型恶二唑杂环化合物,可能增强高血压活性 (Kumar 和 Mashelker,2007)。

互变异构研究

该化合物用于研究相关吡唑并[3,4-b]吡啶中的互变异构。NMR 和 X 射线衍射研究揭示了溶液和晶态中互变异构结构的见解 (Quiroga 等人,1999)。

吡唑并[4,3-b]吡啶衍生物

其衍生物在热分析和器件制造中至关重要。吡唑并[4,3-b]吡啶衍生物已显示出在高温下的稳定性以及在半导体应用中的潜力 (El-Menyawy 等人,2019)。

细胞毒性研究

由该化合物合成的相关吡唑和嘧啶衍生物已对其细胞毒活性进行了评估,特别是针对艾氏腹水癌细胞,表明在癌症研究中具有潜力 (Hassan 等人,2014)。

杂双环合成

它用于合成新型稠合杂双环,探索化学多样性和潜在的生物活性 (Karthikeyan 等人,2014)。

合成和结构

该化合物的结构和合成方法对于开发具有不同潜在应用(包括药物)的新型杂环化合物至关重要 (Koshetova 等人,2022)。

杀菌活性

该化合物的吡唑并[1,5-a]嘧啶衍生物已显示出显着的杀菌活性,表明其在农业应用中的潜力 (Huppatz,1985)。

药物化学

该化合物的衍生物被合成并评估其作为结核分枝杆菌抑制剂的潜力,突出了其在药物化学和药物发现中的重要性 (Samala 等人,2013)。

交叉偶联反应

它用于交叉偶联反应以合成缩合吡唑,证明了它在有机合成中的多功能性 (Arbačiauskienė 等人,2011)。

抗癌和抗炎药

由该化合物合成的新型吡唑并嘧啶衍生物被评估其抗癌和抗 5-脂氧合酶活性,表明潜在的治疗应用 (Rahmouni 等人,2016)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-3-32-19-11-9-17(10-12-19)25-23(29)20-15-27(13-14-31-2)16-21-22(20)26-28(24(21)30)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETYIYVLIRKQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)